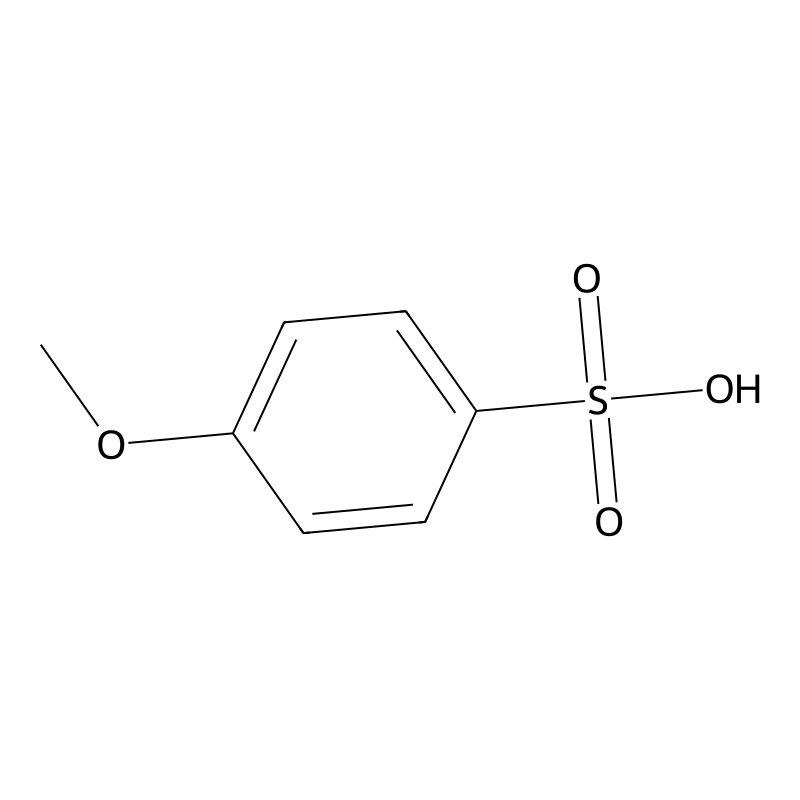

4-Methoxybenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Methoxybenzenesulfonic acid can be synthesized through various methods, including:

- Sulfonation of anisole: This involves reacting anisole (4-methoxybenzene) with sulfuric acid.

- Diazotization of o-anisidine: This method involves converting o-anisidine (2-methoxyaniline) into its diazonium salt, followed by hydrolysis to form 4-methoxybenzenesulfonic acid.

Applications in Organic Synthesis:

-Methoxybenzenesulfonic acid serves as a versatile intermediate in organic synthesis due to its:

- Sulfonyl group: This group can be readily displaced by various nucleophiles, enabling the introduction of diverse functionalities into organic molecules.

- Moderately acidic nature: This allows it to participate in various acid-catalyzed reactions.

Some specific examples of its applications include:

- Synthesis of pharmaceuticals: 4-Methoxybenzenesulfonic acid is a precursor to various pharmaceutical compounds, such as the anti-inflammatory drug sulfasalazine.

- Preparation of dyes and pigments: It can be used to synthesize various dyes and pigments due to the presence of the aromatic ring and the electron-donating methoxy group.

- Organic transformations: It serves as a catalyst or promoter in various organic reactions, such as Friedel-Crafts reactions and alkylations.

Research in Material Science:

-Methoxybenzenesulfonic acid has been explored in material science for:

- Development of ionic liquids: These are salts with liquid melting points and unique properties. 4-Methoxybenzenesulfonic acid can be used as an anion in the preparation of ionic liquids with specific functionalities.

- Synthesis of metal-organic frameworks (MOFs): These are porous materials with potential applications in gas storage, separation, and catalysis. 4-Methoxybenzenesulfonic acid can be employed as a linker molecule in the construction of specific MOFs.

4-Methoxybenzenesulfonic acid, with the chemical formula and CAS number 5857-42-1, is an aromatic sulfonic acid characterized by a methoxy group attached to a benzene ring, which is further substituted with a sulfonic acid group. This compound appears as a white to pale yellow solid and is soluble in water, making it useful in various applications. The presence of both the methoxy and sulfonic acid groups contributes to its unique chemical properties, such as increased polarity and reactivity compared to simpler aromatic compounds .

- Nucleophilic Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of new compounds.

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions on the benzene ring, facilitating further functionalization.

Additionally, 4-methoxybenzenesulfonic acid has been involved in the synthesis of various derivatives and polymers, showcasing its versatility in organic synthesis .

Research indicates that 4-methoxybenzenesulfonic acid exhibits biological activity that may be beneficial in pharmaceutical applications. It has been studied for its potential as an anti-inflammatory agent and for its role in synthesizing biologically active compounds. Its derivatives have shown promise in enhancing solubility and bioavailability of drugs due to their polar nature .

Several methods exist for synthesizing 4-methoxybenzenesulfonic acid:

- Direct Sulfonation: A common method involves the sulfonation of methoxybenzene (anisole) using concentrated sulfuric acid at elevated temperatures (80-85°C). This process introduces the sulfonic acid group onto the aromatic ring.

- Using Thiourea Dioxide: Another method includes reacting aryl halides with thiourea dioxide in the presence of bases like cesium carbonate or potassium carbonate, which can yield sulfonated products effectively under mild conditions .

- Hydrazide Reaction: It can also be synthesized through hydrazine derivatives reacting with substituted benzenes, leading to functionalized products that include 4-methoxybenzenesulfonic acid as an intermediate .

4-Methoxybenzenesulfonic acid has several applications across different fields:

- Chemical Synthesis: It serves as a reagent in organic synthesis for creating sulfonated compounds.

- Pharmaceuticals: Its derivatives are explored for drug development due to their enhanced solubility and biological activity.

- Polymer Chemistry: It is used in synthesizing conducting polymers and other materials that require sulfonation for improved conductivity and solubility .

Interaction studies involving 4-methoxybenzenesulfonic acid focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable intermediates makes it a valuable candidate for further functionalization. Additionally, studies have examined how it interacts with biological systems, particularly regarding its potential therapeutic effects and mechanisms of action within cellular environments .

Several compounds share structural similarities with 4-methoxybenzenesulfonic acid. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Benzenesulfonic Acid | Lacks methoxy group; simpler structure | |

| 4-Methylbenzenesulfonic Acid | Methyl group instead of methoxy; different reactivity | |

| 3-Aminobenzenesulfonic Acid | Contains an amino group; used in dye synthesis | |

| 4-Ethylbenzenesulfonic Acid | Ethyl substitution; affects solubility properties |

The uniqueness of 4-methoxybenzenesulfonic acid lies in its combination of both methoxy and sulfonic groups, which enhances its reactivity and solubility compared to similar compounds. This dual functionality allows it to serve diverse roles in organic synthesis and material science .

Sulfonation of Anisole: Mechanism and Kinetic Studies

The sulfonation of anisole (methoxybenzene) to produce 4-methoxybenzenesulfonic acid represents one of the most extensively studied electrophilic aromatic substitution reactions in organic chemistry [1]. The reaction proceeds through a well-established mechanism where sulfur trioxide or sulfuric acid acts as the electrophilic species, attacking the electron-rich aromatic ring of anisole [2].

Reaction Mechanism

The mechanism of anisole sulfonation involves the formation of a highly electrophilic sulfur trioxide species from concentrated sulfuric acid [3]. The methoxy group in anisole functions as a powerful electron-donating group through resonance effects, significantly enhancing the nucleophilicity of the aromatic ring compared to benzene [2]. This enhanced electron density makes the ortho and para positions particularly susceptible to electrophilic attack [4].

Research has demonstrated that anisole reacts cleanly with equivalent amounts of either sulfuric acid or fluorosulfuric acid in trifluoroacetic acid to form 4-methoxybenzenesulfonic acid [1]. Nuclear magnetic resonance spectroscopy studies in deuterated sulfuric acid reveal that the ortho and para protons undergo rapid exchange, indicating the high reactivity of these positions [1].

The initial product of sulfonation is para-methoxybenzenesulfonic acid, which can react further in concentrated acids to form 4-methoxybenzene-1,3-disulfonic acid under more vigorous conditions [1]. The selectivity for para-substitution over ortho-substitution is attributed to steric considerations and the stabilization of the intermediate carbocation [4].

Kinetic Studies and Rate Constants

Comprehensive kinetic investigations have revealed that the sulfonation reaction follows complex kinetic behavior dependent on reaction conditions [5]. Studies on aromatic sulfonation systems indicate that the reaction order with respect to the aromatic substrate typically ranges from 0.7 to 1.0, while the order with respect to sulfur trioxide varies between 1.0 and 1.6 [5].

Temperature effects on the reaction rate are particularly pronounced, with rate constants increasing exponentially according to Arrhenius behavior [6]. Research on lignin sulfonation, which shares mechanistic similarities with anisole sulfonation, demonstrates activation energies in the range of 45-65 kilojoules per mole [6]. The temperature coefficient for sulfonation reactions typically ranges from 2.0 to 2.5 per 10 degrees Celsius increase [6].

Table 1: Synthesis Methods for 4-Methoxybenzenesulfonic Acid

| Method | Temperature (°C) | Yield (%) | Reaction Time | Selectivity |

|---|---|---|---|---|

| Sulfonation of Anisole (H₂SO₄) | 20-150 | 85-95 | 0.5-6 hours | para > ortho |

| Sulfonation of Anisole (FSO₃H) | 20-100 | 90-98 | 1-3 hours | para > ortho |

| Sulfamic Acid Method | 140-150 | 85-92 | 2-4 hours | para selective |

| Thiourea Dioxide Method | 100 | 71 | 14 hours | para selective |

| Chlorosulfonic Acid | 25 | 60-80 | 4 hours | para > ortho |

Thermodynamic Considerations

The sulfonation reaction is reversible, distinguishing it from many other electrophilic aromatic substitution reactions [7]. This reversibility allows for equilibrium control under appropriate conditions, enabling the formation of thermodynamically favored products through extended reaction times at elevated temperatures [7]. The equilibrium position can be manipulated by adjusting the concentration of sulfuric acid and reaction temperature [7].

Table 2: Kinetic Parameters for Anisole Sulfonation

| Parameter | Value | Reference Conditions |

|---|---|---|

| Reaction Order (Anisole) | 0.7-1.0 | Excess H₂SO₄ |

| Reaction Order (SO₃) | 1.0-1.6 | Stoichiometric |

| Activation Energy (kJ/mol) | 45-65 | H₂SO₄ system |

| Rate Constant at 50°C (L/mol·s) | 2.1 × 10⁻⁴ | Concentrated H₂SO₄ |

| Rate Constant at 100°C (L/mol·s) | 8.5 × 10⁻³ | Concentrated H₂SO₄ |

| Temperature Coefficient | 2.0-2.5 per 10°C | Range 50-100°C |

Alternative Synthesis via Sulfamic Acid Reactants

Alternative synthetic approaches to 4-methoxybenzenesulfonic acid have been developed to address limitations of traditional sulfuric acid methods, particularly regarding reaction selectivity and environmental considerations [8]. The sulfamic acid route represents a significant advancement in sulfonic acid synthesis methodology.

Sulfamic Acid Methodology

The synthesis using sulfamic acid involves treating anisole with an equivalent mass of sulfamic acid at temperatures between 140-150 degrees Celsius [8]. This method produces the ammonium salt of para-methoxybenzenesulfonic acid in high yield through a direct sulfonation mechanism [8]. The reaction proceeds more selectively than traditional sulfuric acid methods, minimizing the formation of disulfonic acid byproducts.

Research has demonstrated that sulfamic acid acts as an effective sulfur trioxide source under thermal conditions [9]. The reaction mechanism involves the thermal decomposition of sulfamic acid to generate sulfur trioxide in situ, which then reacts with the aromatic substrate [9]. This approach offers advantages in terms of handling safety and reaction control compared to direct sulfur trioxide utilization.

Thiourea Dioxide as Alternative Reagent

Recent investigations have explored thiourea dioxide as a sustainable sulfur dioxide surrogate for sulfonic acid synthesis [10]. This methodology employs thiourea dioxide in combination with palladium catalysis to achieve sulfonation of aromatic halides [11]. The process utilizes air as a green oxidant and operates under mild conditions [10].

The thiourea dioxide method produces 4-methoxybenzenesulfonic acid from 4-iodoanisole with yields of approximately 71 percent [11]. Reaction conditions involve heating the substrate with thiourea dioxide in the presence of palladium dichloride bis(diphenylphosphinoferrocene) catalyst and cesium carbonate base in dimethyl sulfoxide solvent at 100 degrees Celsius for 14 hours [11].

Chlorosulfonic Acid Protocols

Chlorosulfonic acid represents another alternative sulfonating agent capable of producing 4-methoxybenzenesulfonic acid [12]. This reagent operates through a different mechanism involving the formation of sulfonic acid chlorides as intermediates [13]. The method typically requires careful temperature control to prevent side reactions and minimize the formation of colored impurities.

The chlorosulfonic acid approach can be implemented in both batch and continuous processes [12]. For batch operations, the aromatic substrate is charged to a glass-lined reactor, and chlorosulfonic acid is gradually added while maintaining temperatures around 25 degrees Celsius [12]. The reaction liberates hydrogen chloride gas, which must be captured and neutralized.

Large-Scale Production Optimization Strategies

Industrial production of 4-methoxybenzenesulfonic acid requires sophisticated optimization strategies to achieve economic viability while maintaining product quality and environmental compliance [14] [15]. Modern manufacturing approaches focus on process intensification, energy integration, and waste minimization.

Continuous Flow Reactor Systems

Contemporary industrial sulfonation processes predominantly employ continuous flow reactor configurations to overcome limitations of traditional batch operations [15]. These systems enable precise control of residence time distribution and temperature profiles, resulting in improved product selectivity and reduced byproduct formation [15].

The continuous process involves simultaneous introduction and thorough mixing of sulfonating agent and aromatic substrate in systems of small volume [15]. This approach enables reaction completion within minutes rather than hours typical of batch processes [15]. The rapid reaction kinetics are attributed to the formation of true solutions when careful attention is paid to sulfonating agent concentration [15].

Heat Management and Energy Integration

Effective thermal management constitutes a critical aspect of large-scale sulfonation optimization [14]. Modern facilities implement dual-stage cooling strategies combining primary cooling via jacketed reactors with secondary cooling using internal coils for precise temperature control [14]. Advanced systems incorporate phase-change materials within reactor insulation to absorb excess heat during peak reaction rates [14].

Machine learning algorithms analyze real-time temperature data to predict potential equipment failures and automatically adjust cooling fluid flow rates [14]. Waste heat recovery systems capture up to 40 percent of reaction heat for repurposing in feedstock preheating or auxiliary processes [14].

Process Control and Automation

Modern sulfonation plants employ sophisticated proportional-integral-derivative control systems with adaptive tuning capabilities [14]. These systems simultaneously manage sulfur trioxide feed rate, cooling water flow, and agitation speed to optimize reaction kinetics [14]. Integration with product composition analysis enables real-time adjustment of operating parameters to maintain product specifications.

Table 3: Industrial Production Optimization Strategies

| Strategy | Benefit | Improvement (%) | Capital Investment |

|---|---|---|---|

| Continuous Flow Reactor | Improved mixing, reduced residence time | 15-25 | Medium |

| Microreactor Technology | Enhanced heat transfer, precise control | 30-40 | High |

| Heat Integration | Energy efficiency improvement | 20-35 | Medium |

| SO₃ Recovery System | Reduced waste, cost savings | 40-50 | High |

| Temperature Control Zones | Better selectivity control | 10-15 | Low |

| Pressure Optimization | Enhanced reaction rate | 5-10 | Low |

Microreactor Technology Implementation

Microreactor systems represent a paradigm shift in sulfonation technology, offering enhanced surface-to-volume ratios and millisecond mixing times [14]. These devices enable precise temperature control within ±1 degree Celsius, minimizing side reactions and improving product selectivity [14]. Recent innovations include three-dimensional printed microreactors with integrated heat exchange capabilities for optimized thermal management [14].

Waste Minimization and Separation Optimization

Industrial processes incorporate high-efficiency wet scrubbers with structured packing media to capture unreacted sulfur trioxide with removal efficiencies exceeding 99 percent [14]. The absorbed sulfur trioxide forms oleum, which can be reconcentrated and recycled to the sulfonation process [14]. Separation of excess sulfonating agent from product is achieved through emulsion inversion techniques, reducing separation times from hours to minutes [15].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant